molecular formula C13H12ClN5O3 B11522997 2-Chloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide

2-Chloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11522997
M. Wt: 321.72 g/mol
InChI Key: DYMCOWRZIPYAPA-GIDUJCDVSA-N
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Description

2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous ethanol solution with a few drops of glacial acetic acid under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide is unique due to its combination of a chloro group, a nitro group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H12ClN5O3

Molecular Weight

321.72 g/mol

IUPAC Name

2-chloro-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C13H12ClN5O3/c1-8-9(7-16-18(8)2)6-15-17-13(20)11-4-3-10(19(21)22)5-12(11)14/h3-7H,1-2H3,(H,17,20)/b15-6+

InChI Key

DYMCOWRZIPYAPA-GIDUJCDVSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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